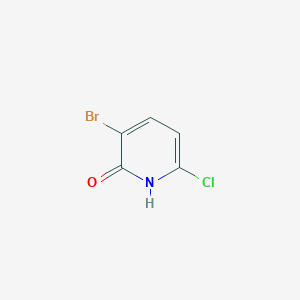

3-Bromo-6-chloropyridin-2(1H)-one

Vue d'ensemble

Description

3-Bromo-6-chloropyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H3BrClNO. This compound is part of the pyridine family, characterized by a bromine atom at the third position and a chlorine atom at the sixth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloropyridin-2(1H)-one typically involves the bromination and chlorination of pyridine derivatives. One common method is the bromination of 6-chloropyridin-2-ol, which involves the use of bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine and chlorine atoms on the pyridinone ring exhibit distinct reactivity patterns, enabling selective substitutions.

Bromine Substitution

The bromine at the 3-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

| Reagent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| TMSCN, TEA | Acetonitrile | Reflux | 10 h | 3-Cyano-6-chloropyridin-2(1H)-one | 68.6% | |

| Sodium methoxide | Methanol | 80°C | 6 h | 3-Methoxy-6-chloropyridin-2(1H)-one | N/A |

Key Findings :

-

Trimethylsilyl cyanide (TMSCN) in acetonitrile with triethylamine (TEA) selectively replaces bromine with a cyano group under reflux conditions .

-

Methanol with sodium methoxide substitutes bromine with methoxy but requires higher temperatures .

Chlorine Substitution

The 6-chloro group is less reactive but can participate in coupling reactions:

| Reagent | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Suzuki coupling, 90°C | 6-Phenyl-3-bromopyridin-2(1H)-one | N/A |

Mechanistic Insight :

-

Suzuki-Miyaura coupling replaces chlorine with aryl groups using palladium catalysts, retaining bromine for further functionalization .

Oxidation and Hydrolysis

The pyridinone ring undergoes oxidation at the carbonyl group and side-chain modifications:

Carboxylic Acid Formation

| Reagent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| H₂SO₄ (95%) | — | 160°C | 3 h | 3-Bromo-6-chloropyridine-2-carboxylic acid | N/A |

Conditions :

-

Concentrated sulfuric acid hydrolyzes nitrile intermediates (from substitution) to carboxylic acids at elevated temperatures .

Functionalization via Coupling Reactions

The bromine atom facilitates cross-coupling reactions to build complex architectures:

Buchwald-Hartwig Amination

| Reagent | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃, Xantphos | 100°C, 12 h | 3-Amino-6-chloropyridin-2(1H)-one | N/A |

Applications :

Ring Expansion and Rearrangement

Under strong acidic conditions, the pyridinone ring can undergo rearrangement:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Polyphosphoric acid (PPA) | 120°C, 6 h | Brominated quinoline derivative |

Critical Analysis of Reactivity

-

Steric and Electronic Effects : The electron-withdrawing pyridinone carbonyl group deactivates the ring, necessitating harsh conditions for substitutions .

-

Selectivity : Bromine at the 3-position is more reactive than chlorine at the 6-position due to reduced steric hindrance .

-

Stability : The compound degrades under prolonged exposure to strong acids (>180°C) or bases .

Applications De Recherche Scientifique

Biological Activities

3-Bromo-6-chloropyridin-2(1H)-one exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

- Antiviral and Cytostatic Potential : Although initial studies indicated that certain nucleosides derived from this compound did not exhibit significant antiviral or cytostatic effects, ongoing research continues to explore modifications that may enhance these properties .

- Insecticidal Properties : As a key intermediate in the synthesis of chlorantraniliprole, a novel insecticide, this compound is crucial for developing compounds that target insect ryanodine receptors. This mechanism leads to the release of calcium ions in insects, ultimately causing their death .

Applications in Agrochemicals

The compound is integral in synthesizing various agrochemical products:

- Chlorantraniliprole : This insecticide is effective against lepidopteran pests and has gained significant market demand due to its unique action mechanism and low toxicity to non-target organisms. The synthesis of chlorantraniliprole involves intermediates derived from this compound, highlighting its importance in agricultural chemistry .

Data Table: Synthesis Methods and Yields

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Heck Coupling | Pd(OAc)₂, Ag₂CO₃, Chloroform at 70°C | 52% |

| Nucleophilic Substitution | Various nucleophiles with different conditions | Varies |

| Synthesis of Chlorantraniliprole | Multi-step process involving intermediates | High (exact yield varies) |

Case Studies

- Synthesis of C-Nucleosides :

- Development of Insecticides :

Mécanisme D'action

The mechanism of action of 3-Bromo-6-chloropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the pyridine ring make it a versatile intermediate in various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with metal catalysts, facilitating various catalytic processes .

Comparaison Avec Des Composés Similaires

2-Bromo-6-chloropyridine: Similar in structure but with the bromine and chlorine atoms at different positions.

3-Bromo-2-chloropyridine: Another isomer with different substitution patterns.

2,6-Dichloropyridine: Contains two chlorine atoms instead of a bromine and chlorine combination.

Uniqueness: 3-Bromo-6-chloropyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research and industrial applications.

Activité Biologique

3-Bromo-6-chloropyridin-2(1H)-one is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and material science. Its unique structure, characterized by a pyridine ring with bromine and chlorine substituents, positions it as a candidate for various pharmacological applications.

- Molecular Formula : C₅H₃BrClN₃O

- Molecular Weight : Approximately 220.45 g/mol

- Structural Features : The compound features a carbonyl group at the 2-position and halogen substituents at the 3 and 6 positions.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial and antifungal properties. The presence of halogen substituents enhances its reactivity, allowing it to interact with various biological targets, including proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action as a potential therapeutic agent.

Antibacterial Activity

Studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria. For instance, it has been tested against Neisseria meningitidis and Haemophilus influenzae, showing moderate effectiveness in inhibiting bacterial growth. The compound's structure allows it to disrupt bacterial cell processes, making it a potential candidate for antibiotic development .

Antifungal Activity

In addition to its antibacterial properties, this compound has been investigated for antifungal activity. Preliminary studies suggest that it can inhibit the growth of certain fungal strains, although further research is necessary to fully elucidate its efficacy and mechanisms .

The biological activity of this compound is likely attributed to its ability to bind to specific enzymes or receptors within microbial cells. This binding can disrupt normal cellular functions, leading to cell death or inhibition of growth. Understanding these interactions is essential for optimizing the compound's therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Screening : In one study, a series of pyridine derivatives including this compound were screened for antimicrobial activity. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : Research focused on SAR revealed that modifications in the molecular structure could enhance or diminish biological activity. For example, compounds with different halogen substitutions showed varied potency against microbial strains .

- Metabolism Studies : Investigations into the metabolic pathways of similar pyridine derivatives indicated that certain functional groups could influence the bioavailability and toxicity profiles of these compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-6-chloropyridin-2-amine | Contains an amine group instead of carbonyl | Exhibits different biological activity patterns |

| 2-Bromo-6-chloro-pyridine | Lacks the carbonyl group | More reactive in nucleophilic substitution reactions |

| 5-Chloro-pyridin-2-amines | Contains an amine at position 2 | Known for diverse biological activities including antifungal properties |

This table highlights how structural variations can lead to differing biological activities among pyridine derivatives.

Propriétés

IUPAC Name |

3-bromo-6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOMZZHODWFCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697111 | |

| Record name | 3-Bromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848423-85-8 | |

| Record name | 3-Bromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.